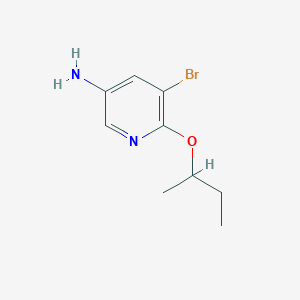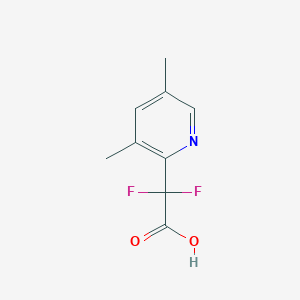![molecular formula C14H24N2O3 B15240504 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is a chemical compound with the molecular formula C14H24N2O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one can undergo various chemical reactions, including:
Substitution reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Oxidation and reduction reactions: The compound can participate in redox reactions, depending on the functional groups present.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Oxidation: Depending on the specific reaction, oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can convert ketones to alcohols or amines to their corresponding reduced forms.
Aplicaciones Científicas De Investigación
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Boc-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
- 2-Boc-2,9-diazaspiro[5.5]undecane
- 3-Boc-9-oxo-3-azaspiro[5.5]undecane
Uniqueness
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C14H24N2O3 |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
tert-butyl 6-oxo-2,7-diazaspiro[4.6]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(10-16)6-4-5-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17) |
Clave InChI |
YWOASUPINPXRBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)
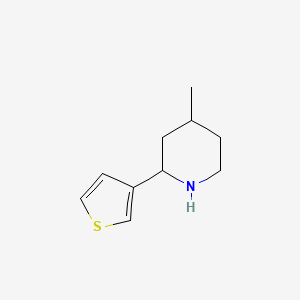
![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)

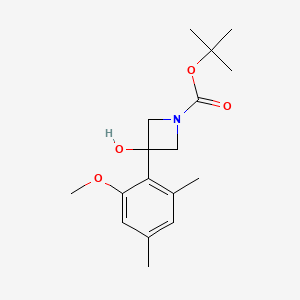
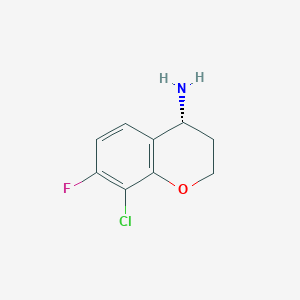

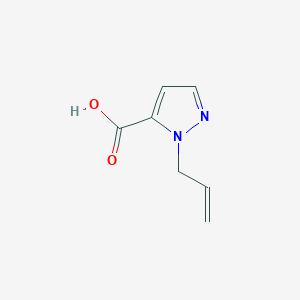
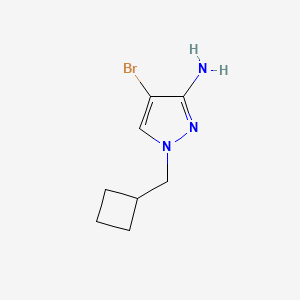
![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
